molecular formula C8H9NO3 B12361036 ethyl 6-oxo-3H-pyridine-3-carboxylate

ethyl 6-oxo-3H-pyridine-3-carboxylate

Cat. No.: B12361036
M. Wt: 167.16 g/mol
InChI Key: FJKZLJCGZAVVBL-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-3H-pyridine-3-carboxylate is a pyridine derivative featuring a ketone group at position 6 and an ethyl ester moiety at position 3. The "3H" designation indicates a tautomeric hydrogen at position 3, which contributes to the compound’s electronic and conformational flexibility. This structure serves as a versatile scaffold in medicinal and synthetic chemistry, particularly in the development of enzyme inhibitors and heterocyclic intermediates .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

ethyl 6-oxo-3H-pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h3-6H,2H2,1H3

InChI Key

FJKZLJCGZAVVBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=CC(=O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-oxo-3H-pyridine-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxynicotinic acid with ethanol in the presence of sulfuric acid as a catalyst. The reaction mixture is typically heated to reflux for an extended period to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.

Scientific Research Applications

Ethyl 6-oxo-3H-pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 6-oxo-3H-pyridine-3-carboxylate exerts its effects involves interactions with various molecular targets. The keto group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.

Comparison with Similar Compounds

Key Structural Modifications and Their Impacts

The following table summarizes critical differences between ethyl 6-oxo-3H-pyridine-3-carboxylate and its analogs:

Compound Name Substituents/Modifications Molecular Formula Melting Point (°C) Key Features
This compound (Base compound) Ethyl ester, 6-oxo C₈H₉NO₃ Not reported Baseline for comparison; tautomerism at position 3
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate CF₃ at position 2, dihydropyridine ring C₉H₈F₃NO₃ Not reported Enhanced electron-withdrawing effect; improved metabolic stability
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Methyl ester, phenyl, thiophene, tosyl, tetrahydropyridine C₂₄H₂₂N₂O₅S₂ 152–159 Bulky substituents; chiral center; reduced lipophilicity due to methyl ester
Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate Difluoromethyl, isopropyl at position 1 C₁₂H₁₅F₂NO₃ Not reported Increased lipophilicity; steric hindrance from isopropyl group
Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-3,4-dihydropyrimidine-5-carboxylate Chromen-3-yl, dihydropyrimidine ring C₁₈H₁₆N₂O₅ Not reported Extended π-system; potential for aromatic stacking interactions

Functional Group Analysis

  • Ester Groups : Ethyl esters (e.g., base compound, ) generally exhibit higher lipophilicity than methyl esters (e.g., ), influencing solubility and pharmacokinetic properties.
  • Bulkier Substituents : Compounds like and incorporate aromatic or heteroaromatic groups (phenyl, thiophene, chromen), which may impede rotational freedom and alter binding affinity in biological targets.
  • Hydrogen Bonding: The dihydro/tetrahydropyridine rings in , and introduce additional hydrogen bond donors/acceptors, affecting crystallinity and intermolecular interactions .

Implications for Research and Development

  • Drug Design : Fluorinated analogs (e.g., ) are prioritized for their metabolic stability, whereas bulkier derivatives (e.g., ) may target sterically constrained enzyme active sites.
  • Material Science : Chromen-substituted derivatives () could exploit π-π stacking for applications in organic electronics or crystal engineering .

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